Fmoc-D-Alg(Z)2-OH
Description
Fmoc-D-Alg(Z)2-OH is a fluorenylmethyloxycarbonyl (Fmoc)-protected D-amino acid derivative featuring two benzyloxycarbonyl (Z) groups on its side chain. This compound is primarily used in solid-phase peptide synthesis (SPPS) under Fmoc chemistry protocols. The Fmoc group protects the α-amino group during synthesis, while the Z groups shield reactive side-chain functionalities. The D-configuration of the amino acid introduces structural diversity into peptides, enhancing resistance to enzymatic degradation and enabling applications in therapeutics and biochemical research .
The Z (benzyloxycarbonyl) protecting group is acid-labile, requiring strong acids like trifluoroacetic acid (TFA) or hydrogenolysis for removal. This stability aligns with SPPS workflows, where side-chain protections are retained during Fmoc deprotection (using piperidine) and cleaved during final resin cleavage .
Properties
Molecular Formula |
C35H32N4O8 |
|---|---|
Molecular Weight |
636.6 g/mol |
IUPAC Name |
(2R)-3-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C35H32N4O8/c40-31(41)30(37-33(42)47-22-29-27-17-9-7-15-25(27)26-16-8-10-18-28(26)29)19-36-32(38-34(43)45-20-23-11-3-1-4-12-23)39-35(44)46-21-24-13-5-2-6-14-24/h1-18,29-30H,19-22H2,(H,37,42)(H,40,41)(H2,36,38,39,43,44)/t30-/m1/s1 |
InChI Key |
XCMJTCOTFNNPLQ-SSEXGKCCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(=NCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)NC(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Alg(Z)2-OH typically involves multiple steps. The starting material, D-alanine, is first protected with a fluorenylmethyloxycarbonyl group. This is achieved by reacting D-alanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate . The resulting Fmoc-D-alanine is then further modified by introducing benzyloxycarbonyl groups. This is done by reacting Fmoc-D-alanine with benzyloxycarbonyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-D-Alg(Z)2-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions using piperidine, while the benzyloxycarbonyl groups can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions are peptides and proteins with specific sequences and structures .
Scientific Research Applications
Chemistry: Fmoc-D-Alg(Z)2-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the creation of complex peptide sequences .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme functions, and cellular signaling pathways .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Peptides synthesized using this compound have applications in treating various diseases, including cancer and infectious diseases .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
Mechanism: The primary mechanism of action of Fmoc-D-Alg(Z)2-OH involves its role as a building block in peptide synthesis. The Fmoc and benzyloxycarbonyl groups protect the amino and carboxyl groups of D-alanine, respectively, allowing for selective reactions at specific sites .
Molecular Targets and Pathways: The compound itself does not have direct biological targets. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, influencing biological pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Insights:
Protecting Group Stability :
- Z groups (in this compound) and Boc (in Fmoc-Arg(Boc)2-OH) are stable under basic Fmoc deprotection but require strong acids (TFA) for cleavage. In contrast, Alloc (allyloxycarbonyl) in Fmoc-D-Lys(Alloc)-OH is removed via palladium-catalyzed deprotection, enabling orthogonal strategies .
- Trityl (Trt) groups (e.g., in Fmoc-His(Trt)-OH) offer stability during coupling and mild deprotection (dilute TFA), making them ideal for sensitive residues like histidine .
Coupling Efficiency :
- Bulky side-chain protections (e.g., Boc in Arg derivatives) slow coupling, necessitating stronger activators like PyBOP or extended reaction times . This compound, with two Z groups, may require HBTU/HOBt activation for optimal efficiency .
- Residues like Fmoc-His(Trt)-OH exhibit high coupling efficiency due to Trt’s moderate steric hindrance .
Deprotection Specificity :
- Z groups are less commonly used in modern SPPS due to harsh cleavage conditions (e.g., HBr/AcOH), which can damage acid-sensitive residues. Trt and Alloc are preferred for milder workflows .
Applications: this compound is specialized for incorporating D-amino acids into peptides, enhancing stability against proteases . Fmoc-Arg(Boc)2-OH is critical for synthesizing arginine-rich peptides (e.g., cell-penetrating peptides), while Fmoc-His(Trt)-OH is essential for metalloenzyme studies .
Research Findings and Challenges
Analytical Methods:
- Chiral HPLC (e.g., Chiral MX columns) is critical for assessing enantiomeric purity in D-amino acid derivatives like this compound, as seen in Fmoc-His(Trt)-OH analysis .
Limitations:
- The Z group’s acid lability limits compatibility with acid-sensitive moieties (e.g., Trp or Met). Newer protections like Alloc or ivDde are increasingly favored for orthogonal strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
